4-Benzyloxymethyl-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

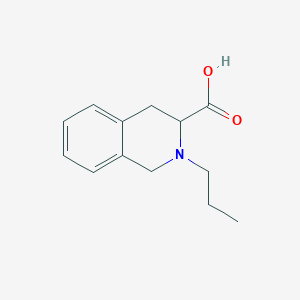

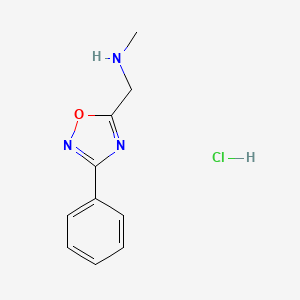

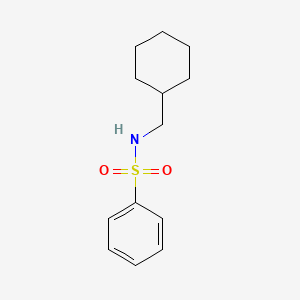

4-Benzyloxymethyl-piperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in a variety of bioactive molecules and potential therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-acetylcholinesterase inhibitor, involves the introduction of an indanone moiety to the piperidine ring . Another example is the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) through a process that includes the cyclization of imines and palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine serves as a building block for further pharmaceutical development .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was employed to determine optimized geometrical parameters and vibrational assignments . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and the development of pharmacologically active compounds. For instance, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . These reactions are critical for the synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of bulky substituents can enhance the anti-acetylcholinesterase activity of certain piperidine derivatives . The antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants was found to be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

4-Benzyloxymethyl-piperidine derivatives are prominent in the realm of synthetic chemistry and medicinal chemistry. They serve as key intermediates and building blocks for the synthesis of various pharmacologically active compounds. For instance, the preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which are significant for medicinal chemistry, involves starting from compounds such as 4-hydroxypiperidine and 4-(hydroxymethyl)piperidine, showcasing the pivotal role of piperidine derivatives in drug development processes (Logvinenko, Dolovanyuk, & Kondratov, 2021). Moreover, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its utilization in the synthesis of potential pharmaceuticals highlights the versatility and importance of piperidine derivatives in the synthesis of complex molecules (Rodríguez-Franco & Fernández-Bachiller, 2002).

Pharmacological Research

In pharmacological research, derivatives of 4-Benzyloxymethyl-piperidine have been investigated for their potential therapeutic applications. For instance, N-benzyl-piperidinyl-aryl-acylhydrazone derivatives were synthesized and evaluated for their multi-target activities related to Alzheimer's disease. These compounds showed promising results as multi-target drug prototype candidates for the treatment of Alzheimer's disease, highlighting the potential of piperidine derivatives in the development of innovative therapeutic agents (Dias Viegas et al., 2018).

Molecular Structure and Conformation Studies

Detailed studies on the molecular structure, spectroscopic properties, and chemical reactivity of piperidine derivatives, such as 1-Benzyl-4-(N-Boc-amino)piperidine, provide valuable insights into their structural features and potential applications. These studies involve spectroscopic investigations, geometrical parameter optimization, and electron excitation analysis, offering a comprehensive understanding of the molecular characteristics of these compounds (Janani et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Wirkmechanismus

- Target of Action 4-Benzyloxymethyl-piperidine is a cyclic amine belonging to the class of piperidines. Although specific targets for this compound are not widely documented, it serves as a versatile building block in medicinal chemistry and drug discovery.

Mode of Action

. If you have any more questions or need additional details, feel free to ask! 😊

Eigenschaften

IUPAC Name |

4-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELBQXHXWNGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q & A

Q1: What is the mechanism of action of these 4-Benzyloxymethyl-piperidine derivatives in addressing conditions like emesis, depression, anxiety, and cough?

A: The provided research focuses on 4-Benzyloxymethyl-piperidine derivatives designed to act as antagonists of the Neurokinin-1 (NK1) receptor [, ]. While the exact interaction mechanism isn't detailed in these abstracts, these compounds likely bind to the NK1 receptor, preventing its natural ligand, Substance P, from binding. This blockage disrupts the downstream signaling cascade usually triggered by Substance P. Given that Substance P is implicated in various physiological processes, including pain transmission, inflammation, mood regulation, and emesis, blocking its action through NK1 receptor antagonism is a potential therapeutic strategy for conditions like emesis, depression, anxiety, and cough [, ].

A: The provided research highlights the Structure-Activity Relationship (SAR) by exploring modifications on the core 4-Benzyloxymethyl-piperidine structure [, ]. The chemical formula (I) in the research papers details various substituents (Ar1, Ar2, X1, R1-R6, etc.) that can be altered on this core structure. These modifications likely influence the molecule's binding affinity to the NK1 receptor, its ability to cross the blood-brain barrier (relevant for central nervous system effects), and its overall pharmacokinetic properties. Exploring these structural modifications helps researchers understand which molecular features are crucial for potent and selective NK1 receptor antagonism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

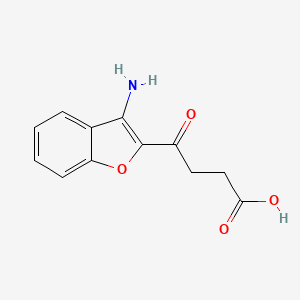

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

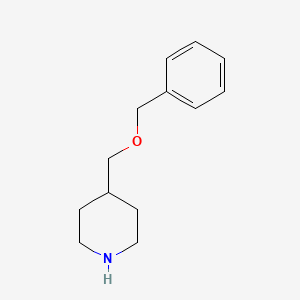

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

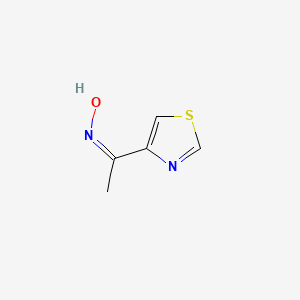

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)